
Titanium, trichloromethoxy-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Titanium, trichloromethoxy-, (T-4)- typically involves the reaction of titanium tetrachloride with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{TiCl}_4 + \text{CH}_3\text{OH} \rightarrow \text{Ti(OCH}_3\text{)Cl}_3 + \text{HCl} ]
In industrial settings, the production of this compound may involve more complex procedures to ensure purity and yield. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve the best results .
Chemical Reactions Analysis
Titanium, trichloromethoxy-, (T-4)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2), a widely used material in various industries.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The methoxy group can be substituted with other ligands, leading to the formation of different titanium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Titanium, trichloromethoxy-, (T-4)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and medical implants.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for other titanium-based compounds .
Mechanism of Action
The mechanism of action of Titanium, trichloromethoxy-, (T-4)- involves its ability to form stable complexes with various ligands. This property is exploited in catalysis, where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry .
Comparison with Similar Compounds
Titanium, trichloromethoxy-, (T-4)- can be compared with other titanium compounds such as titanium tetrachloride (TiCl4), titanium ethoxide (Ti(OEt)4), and titanium isopropoxide (Ti(OiPr)4). These compounds share similar properties but differ in their reactivity and applications:
Titanium Tetrachloride (TiCl4): Highly reactive and used as a precursor for other titanium compounds.
Titanium Ethoxide (Ti(OEt)4): Used in organic synthesis and materials science.
Titanium Isopropoxide (Ti(OiPr)4): Commonly used in the synthesis of titanium dioxide and as a catalyst in organic reactions .
Titanium, trichloromethoxy-, (T-4)- is unique due to its specific reactivity and the ability to form stable complexes with a variety of ligands, making it valuable in both research and industrial applications.
Properties
CAS No. |
4015-75-2 |
|---|---|
Molecular Formula |
CH4Cl3OTi |
Molecular Weight |
186.26 g/mol |
IUPAC Name |
methanol;trichlorotitanium |
InChI |
InChI=1S/CH4O.3ClH.Ti/c1-2;;;;/h2H,1H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
JPHXCQIMLXAIFN-UHFFFAOYSA-K |
Canonical SMILES |
CO.Cl[Ti](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


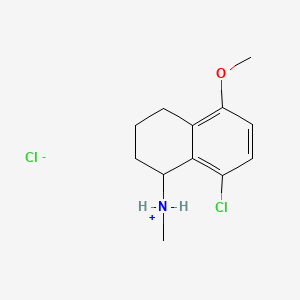
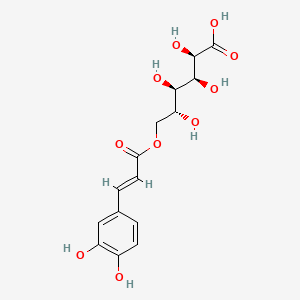
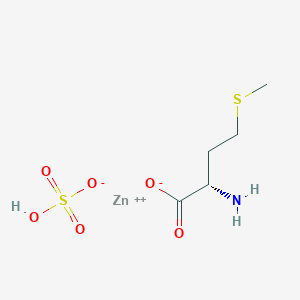
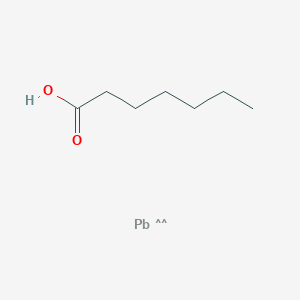
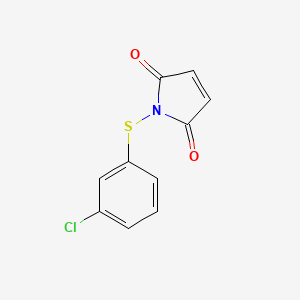
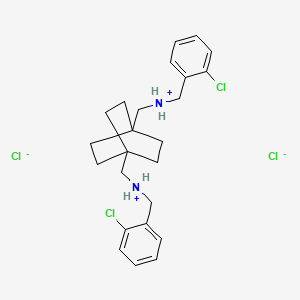
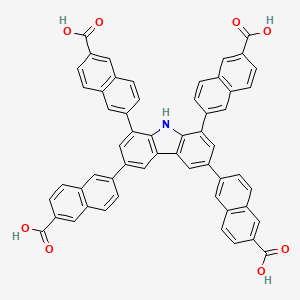
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
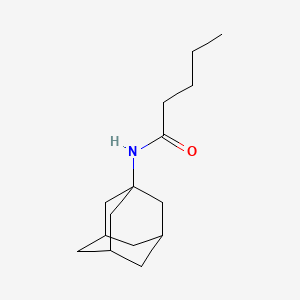

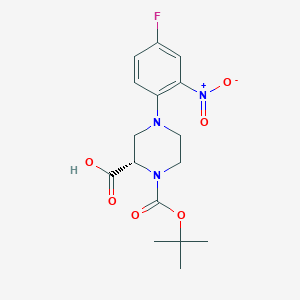
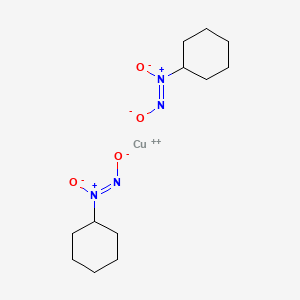
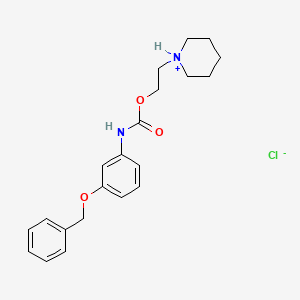
![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)
